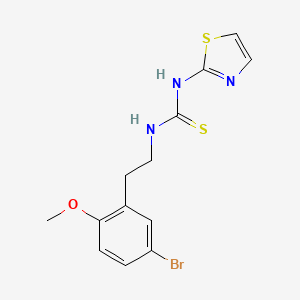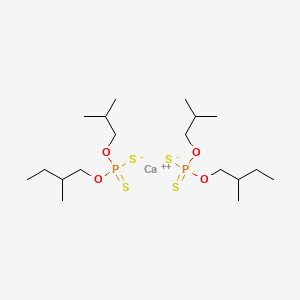
5-((4-Amino-2-chlorophenyl)azo)salicylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Amino-2-chlorophenyl)azo)salicylic acid is an azo dye derivative characterized by the presence of an azo group (-N=N-) linking a 4-amino-2-chlorophenyl group to a salicylic acid moiety. Azo dyes are significant due to their vibrant colors and diverse applications in various industries, including textiles, printing, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Amino-2-chlorophenyl)azo)salicylic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with salicylic acid in an alkaline medium to yield the final azo compound .
Industrial Production Methods
Industrial production of azo dyes, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-((4-Amino-2-chlorophenyl)azo)salicylic acid undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
5-((4-Amino-2-chlorophenyl)azo)salicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes for textiles, inks, and plastics.
Mechanism of Action
The mechanism of action of 5-((4-Amino-2-chlorophenyl)azo)salicylic acid involves its interaction with biological molecules through the azo group. The compound can undergo reduction in the body to release active amines, which then interact with cellular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Aminosalicylic acid: Known for its anti-inflammatory properties, particularly in the treatment of inflammatory bowel disease.
Sulfasalazine: A prodrug that releases 5-aminosalicylic acid in the colon, used for treating ulcerative colitis and rheumatoid arthritis.
Uniqueness
5-((4-Amino-2-chlorophenyl)azo)salicylic acid is unique due to its specific azo linkage and the presence of both amino and chloro substituents on the aromatic ring. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
85720-88-3 |
|---|---|
Molecular Formula |
C13H10ClN3O3 |
Molecular Weight |
291.69 g/mol |
IUPAC Name |
5-[(4-amino-2-chlorophenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H10ClN3O3/c14-10-5-7(15)1-3-11(10)17-16-8-2-4-12(18)9(6-8)13(19)20/h1-6,18H,15H2,(H,19,20) |
InChI Key |
GMBLZWHNZWDEEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N=NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


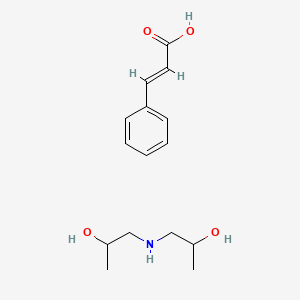
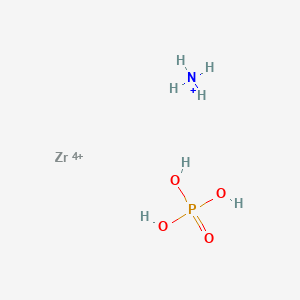
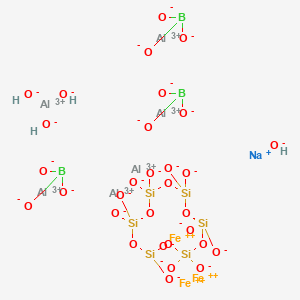
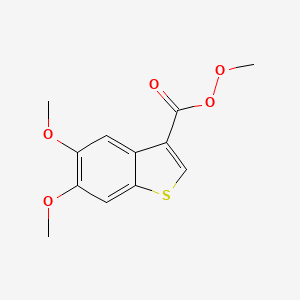
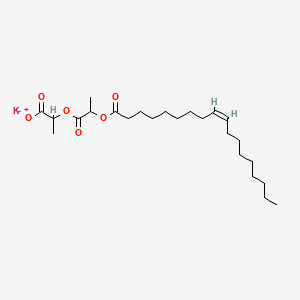


![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
